N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting a range of potential molecular and cellular effects .
Preparation Methods
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate cyclopropyl and hydroxyethyl intermediates. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . Industrial production methods often employ these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
These reactions can yield a variety of products, depending on the reagents and conditions used. For instance, oxidation may produce sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar compounds to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring system but differ in their substituents and overall structure, leading to unique properties and applications . For example, suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-13(10-5-7-18-8-10)15-9-14(17,11-3-4-11)12-2-1-6-19-12/h1-2,5-8,11,17H,3-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLKULXOIHYXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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